molecular formula C25H31ClN6O2 B11261848 3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B11261848
M. Wt: 483.0 g/mol
InChI Key: AKGUYEGIIZKWQQ-UHFFFAOYSA-N
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Description

3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a bipiperidine moiety, a chlorophenyl group, and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Bipiperidine Moiety: The bipiperidine moiety is attached through a series of coupling reactions, which may involve the use of protecting groups to ensure selective reactions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-[4-(1,4’-bipiperidin-1’-yl)-4-oxobutyl]-7-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C25H31ClN6O2

Molecular Weight

483.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C25H31ClN6O2/c26-19-7-9-21(10-8-19)31-17-18-32-22(27-28-24(32)25(31)34)5-4-6-23(33)30-15-11-20(12-16-30)29-13-2-1-3-14-29/h7-10,17-18,20H,1-6,11-16H2

InChI Key

AKGUYEGIIZKWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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